molecular formula C11H15ClN4O3S2 B2624733 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea CAS No. 885458-84-4

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea

Cat. No. B2624733
CAS RN: 885458-84-4
M. Wt: 350.84
InChI Key: NBHPCRXRJNRGCW-UHFFFAOYSA-N
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Description

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of tyrosine kinase, which is involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are involved in the inflammatory response. It also reduces the levels of glucose in the blood, which is beneficial for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea in lab experiments include its ability to inhibit the activity of specific enzymes and proteins, which makes it useful for studying their functions. It also has potential applications in the development of new drugs for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method for better yields and purity.

Synthesis Methods

The synthesis of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea has been achieved using different methods, including the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with ammonium thiocyanate in the presence of a catalyst. Other methods involve the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with thiourea or the reaction of 2-chloro-5-(morpholine-4-sulfonyl)phenyl isothiocyanate with ammonia.

Scientific Research Applications

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that it has the potential to inhibit the growth of cancer cells and reduce the inflammation caused by various diseases.

properties

IUPAC Name

1-amino-3-(2-chloro-5-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O3S2/c12-9-2-1-8(7-10(9)14-11(20)15-13)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,13H2,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHPCRXRJNRGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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